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Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial to
one-carbon (1C) metabolism. This pathway is essential for the biosynthesis of nucleotides and
amino acids, which are fundamental for rapidly proliferating cells, including cancerous ones.[1]
[2] Unlike its cytosolic counterpart MTHFD1, MTHFD2 is highly expressed in embryonic and
tumor tissues while having low to non-existent expression in most healthy adult tissues, making
it a compelling target for cancer therapy.[2] Inhibition of MTHFD2 disrupts the folate cycle,
leading to impaired DNA synthesis and repair, and can ultimately trigger cell death in cancer
cells. DS18561882 is a potent and isozyme-selective inhibitor of MTHFD2.[3][4] These
application notes provide detailed protocols for measuring the inhibitory effect of DS18561882
on MTHFD2, both biochemically and in a cellular context.

Data Presentation

The inhibitory activity of DS18561882 against MTHFD2 has been quantified in various assays.
The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of DS18561882
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Parameter Target Enzyme Value Reference
IC50 MTHFD2 0.0063 UM (6.3 nM) [31[4][5][6]
IC50 MTHFD1 0.57 uM (570 nM) [3][41[5][6]
GI50 MDA-MB-231 cells 140 nM [3][5]

Table 2: In Vivo Efficacy of DS18561882

Animal Model Cell Line Dose Effect Reference
67% Tumor
MDA-MB-231 300 mg/kg (oral, o
Mouse Xenograft Growth Inhibition  [3][6]

Breast Cancer twice dail
( ) y) (TG

Signaling and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental approach, the following diagrams
are provided.
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MTHFD2 in One-Carbon Metabolism.
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Workflow for Measuring MTHFD2 Inhibition.

Experimental Protocols
MTHFD2 Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of DS18561882 on the enzymatic
activity of MTHFD2 by quantifying the production of NADH.

Materials:
¢ Recombinant human MTHFD2 protein

 DS18561882
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e 5,10-methylenetetrahydrofolate (CH2-THF) as substrate
« Nicotinamide adenine dinucleotide (NAD+) as a cofactor
o Assay Buffer: 50 mM Tris-HCI (pH 7.5), 100 mM KCI, 10 mM MgCI2, 1 mM DTT
o 96-well microplate (black, clear bottom for fluorescence)

» Microplate reader capable of measuring fluorescence (Excitation: 340 nm, Emission: 460 nm
for NADH)

Procedure:

o Compound Preparation: Prepare a stock solution of DS18561882 in DMSO. Create a serial
dilution of DS18561882 in the assay buffer to achieve a range of desired concentrations.

e Reaction Mixture Preparation: In each well of the 96-well plate, add the following
components in order:

o Assay Buffer
o Recombinant human MTHFD2 protein (final concentration, e.g., 10-50 nM)
o DS18561882 at various concentrations or vehicle (DMSO) for control.

e Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates:
o NAD+ (final concentration, e.g., 500 uM)
o CH2-THF (final concentration, e.g., 50 puM)

 Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes),
protected from light.

o Detection: Measure the fluorescence of NADH produced in each well using a microplate
reader.

e Data Analysis:
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o Subtract the background fluorescence (wells without enzyme).

o Calculate the percentage of inhibition for each concentration of DS18561882 relative to
the vehicle control.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit
the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This cell-based assay determines the effect of MTHFD2 inhibition by DS18561882 on the
proliferation of cancer cells.

Materials:

MDA-MB-231 human breast cancer cell line

DS18561882

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

96-well cell culture plates

Cell viability reagent (e.g., MTT, AlamarBlue, or CellTiter-Glo)

Microplate reader
Procedure:

o Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 2,000-5,000 cells
per well in 100 uL of complete growth medium. Allow the cells to adhere overnight in a
humidified incubator at 37°C with 5% CO2.[7][8]

o Treatment: The next day, treat the cells with a serial dilution of DS18561882 prepared in a
complete growth medium. Include a vehicle control (DMSO) and a no-cell control (medium

only).

 Incubation: Incubate the plates for 72 to 96 hours at 37°C with 5% CO2.[9]

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b8095293?utm_src=pdf-body
https://www.benchchem.com/product/b8095293?utm_src=pdf-body
https://www.benchchem.com/product/b8095293?utm_src=pdf-body
https://bio-protocol.org/exchange/minidetail?id=9541379&type=30
https://bio-protocol.org/exchange/minidetail?id=10739064&type=30
https://www.benchchem.com/product/b8095293?utm_src=pdf-body
https://www.researchgate.net/figure/MTHFD2-inhibitor-DS18561882-is-a-weak-and-unselective-inhibitor-of-MTHFD2-a-Depletion_fig1_358920044
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8095293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

 Viability Measurement:

o For MTT assay: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for
2-4 hours. Then, remove the medium and add 100 pL of DMSO to dissolve the formazan
crystals. Read the absorbance at 570 nm.[10]

o For AlamarBlue assay: Add 10 pL of AlamarBlue reagent to each well and incubate for 2-4
hours. Read the fluorescence (Excitation: 560 nm, Emission: 590 nm).[11]

o Data Analysis:
o Subtract the background reading from all wells.

o Calculate the percentage of cell viability for each concentration relative to the vehicle-
treated cells.

o Plot the percentage of viability against the logarithm of the inhibitor concentration and fit
the data to a dose-response curve to determine the GI50 (concentration for 50% growth
inhibition).

Measurement of Cellular NAD+/NADH Ratio

Inhibition of MTHFD2, an NAD+-dependent enzyme, can alter the cellular NAD+/NADH ratio.
This protocol outlines a method to measure this change.

Materials:

e Cultured cells (e.g., MDA-MB-231)

 DS18561882

 Ice-cold PBS

 Acidic Extraction Buffer (for NAD+): 0.5 M Perchloric Acid (HCIOA4)

o Alkaline Extraction Buffer (for NADH): 0.1 M NaOH with 1 mM EDTA

o Neutralization Buffer (for acidic extract): 3 M Potassium Carbonate (K2CO3)
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Neutralization Buffer (for alkaline extract): 0.1 M HCI

Commercially available NAD+/NADH assay kit (enzymatic cycling assay, colorimetric or
fluorometric)

Microcentrifuge tubes

Microplate reader

Procedure:

Cell Treatment and Harvesting:

o Culture cells to ~80% confluency and treat with DS18561882 at the desired concentration
and for the desired time.

o After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

o For adherent cells, scrape them in PBS and pellet by centrifugation.

Extraction:

o For NAD+: Resuspend the cell pellet in ice-cold Acidic Extraction Buffer. Vortex vigorously
and incubate on ice for 15 minutes. Centrifuge at 13,000 x g for 10 minutes at 4°C.[12]

o For NADH: Resuspend a separate cell pellet in ice-cold Alkaline Extraction Buffer. Heat at
80°C for 10 minutes, then place on ice. Centrifuge at 13,000 x g for 10 minutes at 4°C.[13]

Neutralization:

o NAD+ Extract: Carefully transfer the supernatant to a new tube and neutralize by adding
Neutralization Buffer (K2CO3) until the pH is between 7 and 8. Incubate on ice for 10
minutes to precipitate potassium perchlorate. Centrifuge to clarify the supernatant.[12]

o NADH Extract: Carefully transfer the supernatant to a new tube and neutralize with
Neutralization Buffer (HCI) to a pH between 7 and 8.

Quantification:
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o Use a commercial NAD+/NADH assay kit to measure the concentration of NAD+ and
NADH in the respective extracts according to the manufacturer's instructions. This typically
involves an enzymatic cycling reaction that generates a colored or fluorescent product.[14]
[15][16]

o Data Analysis:

o Determine the concentrations of NAD+ and NADH from the standard curve provided in the
kit.

o Normalize the values to the protein concentration of the initial cell lysate (determined by a
BCA or Bradford assay from a parallel sample).

o Calculate the NAD+/NADH ratio for both treated and untreated samples and compare.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for
researchers to accurately measure the inhibition of MTHFD2 by DS18561882. By employing a
combination of biochemical and cell-based assays, investigators can thoroughly characterize
the potency and efficacy of this inhibitor, contributing to a deeper understanding of its
therapeutic potential in cancers that overexpress MTHFD?2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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